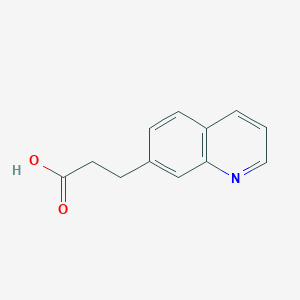

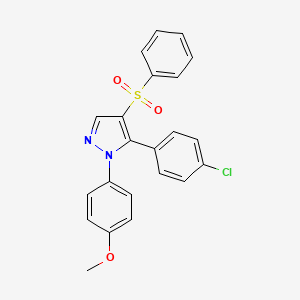

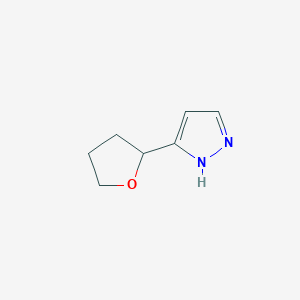

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone, also known as PPM or PPM1K, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several protein phosphatases, including PP2Cα, PP2Cβ, and PP6, which are involved in various cellular processes such as DNA damage response, cell cycle regulation, and stress signaling.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Kloubert et al. (2012) highlights the synthetic and structural characterization of a compound closely related to the query molecule, demonstrating the potential for creating novel compounds with specific geometric and electronic properties. This research emphasizes the manipulation of molecular structure for desired outcomes, such as altered reactivity or physical properties (Kloubert, R. Kretschmer, H. Görls, & M. Westerhausen, 2012).

Chemical Reactions and Syntheses

Oliveira Udry et al. (2014) demonstrated the stereospecific synthesis of pyrrolidines, showcasing the versatility of such structures in organic synthesis. Their work involves 1,3-dipolar cycloadditions, a fundamental reaction type that can be applied to the synthesis of complex molecules, indicating a broad applicability in medicinal chemistry and organic synthesis (Oliveira Udry, Repetto, & Varela, 2014).

Antimicrobial Activity

Research by Kumar et al. (2012) on synthesizing and evaluating the antimicrobial activity of novel derivatives, including structures akin to the query compound, provides insights into the potential of these compounds in developing new antimicrobial agents. Such studies are crucial in the ongoing search for new drugs to combat resistant microbial strains (Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).

Molecular Docking and Antibacterial Activities

Lynda (2021) explored the synthesis, antibacterial activity, and molecular docking analysis of pyrazole derivatives, underscoring the role of computational tools in predicting the biological activity of new compounds. This approach is instrumental in streamlining the drug discovery process, providing a quicker path from conception to clinical application (Lynda, 2021).

Advanced Materials and Catalysis

Darbre et al. (2002) discussed the synthesis of zinc complexes with multidentate nitrogen ligands, revealing the potential of similar compounds in catalyzing aldol reactions. This research points to applications in materials science and catalysis, where the efficiency and selectivity of reactions are paramount (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).

properties

IUPAC Name |

(3-pyrazin-2-yloxypyrrolidin-1-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-14(12-3-1-2-5-16-12)18-8-4-11(10-18)20-13-9-15-6-7-17-13/h1-3,5-7,9,11H,4,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMRRGIPJYZDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)

amine](/img/structure/B2779922.png)

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2779923.png)